5-(Trifluoromethyl)furan-2-carbonyl chloride
Description
Properties
IUPAC Name |
5-(trifluoromethyl)furan-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3O2/c7-5(11)3-1-2-4(12-3)6(8,9)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUVGYISWYZCTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00664863 | |
| Record name | 5-(Trifluoromethyl)furan-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00664863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65865-25-0 | |
| Record name | 5-(Trifluoromethyl)furan-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00664863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)furan-2-carbonyl chloride typically involves the introduction of a trifluoromethyl group into the furan ring. One common method is the reaction of furfural or its derivatives with trifluoroacetic acid and xenon difluoride (XeF2), followed by hydrolysis to yield 5-(Trifluoromethyl)furfural. This intermediate can then be converted to this compound using appropriate chlorinating agents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and efficient chlorinating agents can enhance the yield and purity of the final product. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)furan-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols, thiols), base catalysts (triethylamine), solvents (dichloromethane).
Reduction: Reducing agents (LiAlH4), solvents (ether).
Oxidation: Oxidizing agents (potassium permanganate), solvents (acetone).
Major Products:
Amides, esters, and thioesters: from substitution reactions.
Alcohols and aldehydes: from reduction reactions.
Furan-2,5-dione derivatives: from oxidation reactions.
Scientific Research Applications
Chemistry: 5-(Trifluoromethyl)furan-2-carbonyl chloride is used as a building block in organic synthesis. Its trifluoromethyl group imparts unique electronic properties to the molecules, making it valuable in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. It is also investigated for its potential antiviral, antibacterial, and anticancer activities .
Industry: The compound is used in the production of specialty chemicals and polymers. Its unique reactivity makes it suitable for the synthesis of high-performance materials with specific properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)furan-2-carbonyl chloride in biological systems involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards specific targets, leading to improved therapeutic effects. The compound may also participate in covalent bonding with target proteins, thereby modulating their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, applications, and synthetic routes of 5-(trifluoromethyl)furan-2-carbonyl chloride can be contextualized by comparing it to structurally related furan-2-carbonyl chlorides. Below is a detailed analysis:
Structural and Functional Group Variations
Reactivity and Stability
- Electrophilicity : The -CF₃ group in this compound increases electrophilicity compared to -CH₂Cl or aryl-substituted analogs, accelerating nucleophilic acyl substitution reactions (e.g., amidation, esterification). This property is critical in synthesizing fluorinated bioactive molecules .
- Thermal Stability : Fluorinated derivatives generally exhibit higher thermal stability than chlorinated analogs, making them suitable for high-temperature polymer applications (e.g., polyamides, polyesters) .
- Hydrolytic Sensitivity : All acyl chlorides are moisture-sensitive, but electron-withdrawing groups like -CF₃ may reduce hydrolysis rates slightly compared to electron-donating substituents .
Biological Activity
5-(Trifluoromethyl)furan-2-carbonyl chloride is a synthetic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHClFO, with a molecular weight of 210.56 g/mol. The trifluoromethyl group significantly influences the compound's chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can influence various pathways, including:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, leading to altered signaling cascades.
Research indicates that the presence of the trifluoromethyl group enhances lipophilicity, which may facilitate better membrane permeability and bioavailability in target cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 μg/mL |
| Escherichia coli | 125 μg/mL |
| Klebsiella pneumoniae | 15.6 μg/mL |
These results suggest that the compound may be a promising candidate for developing new antibacterial agents .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest:
- Cell Lines Tested : H146 (lung cancer), MCF-7 (breast cancer)
- IC Values: Ranged from 10 μM to 30 μM across different cell lines.
The compound's ability to inhibit Bcl-2 and Bcl-xL proteins suggests its potential as an anticancer agent by promoting apoptotic pathways .
Case Studies
- Antibacterial Efficacy Study : A study evaluating the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) reported an MIC value comparable to existing antibiotics, indicating its potential as a therapeutic alternative .
- Cytotoxicity Assessment : Research conducted on lung and breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting its role as a potent anticancer agent .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Activity Type | MIC/IC50 Values |
|---|---|---|
| 5-Nitro-3,4-dihydroquinolin-2(1H)-one | Antimicrobial | MIC: 15.6 μg/mL |
| 3,4-Dihydroquinolin-2(1H)-one | Anticancer | IC50: 20 μM |
| Furan derivatives | Various | Varies widely |
This table illustrates that while all compounds exhibit notable biological activities, the unique trifluoromethyl substitution on furan enhances both antimicrobial and anticancer properties compared to other derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
